5-Bromo-8-fluoro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. Quinazolinones have been studied extensively for their potential applications in medicinal chemistry, particularly as anticancer agents, antimicrobial agents, and inhibitors of various enzymes.
The compound can be synthesized through various chemical methods, often involving the bromination and fluorination of quinazolinone derivatives. Sources of research on quinazolinones include peer-reviewed journals focusing on organic chemistry and medicinal chemistry, such as those found in MDPI and PubMed Central .
5-Bromo-8-fluoro-1H-quinazolin-4-one is classified as a halogenated quinazolinone. Its structure includes both bromine and fluorine substituents, which are known to influence its chemical reactivity and biological activity.
The synthesis of 5-bromo-8-fluoro-1H-quinazolin-4-one typically involves several key steps:
Technical details may include the use of solvents like dimethyl sulfoxide or toluene, and catalysts such as palladium complexes in cross-coupling reactions .
The molecular formula of 5-bromo-8-fluoro-1H-quinazolin-4-one is C9H5BrF N3O. The compound features a fused bicyclic structure characteristic of quinazolinones.
Key structural data includes:
5-Bromo-8-fluoro-1H-quinazolin-4-one can participate in various chemical reactions:
Technical details involve reaction conditions such as temperature, pressure, and the use of specific catalysts .
The mechanism of action for compounds like 5-bromo-8-fluoro-1H-quinazolin-4-one typically involves:
Data from biological assays often indicate that these compounds exhibit significant inhibitory activity against targets such as protein kinases or transport proteins .
Key physical properties include:
Chemical properties include:
5-Bromo-8-fluoro-1H-quinazolin-4-one has several applications in scientific research:
The deliberate positioning of bromine at C-5 and fluorine at C-8 on the quinazolin-4-one nucleus exploits distinct electronic and steric effects to enhance target binding. Bromine's polarizability facilitates nucleophilic displacement in downstream derivatization, serving as a versatile handle for cross-coupling reactions. Fluorine's strong electronegativity induces electron-withdrawal, modulating pKa and lipophilicity while promoting bioisosteric interactions with target enzymes. Computational studies confirm that 5-bromo substitution stabilizes the N1-C2 carbonyl region through resonance, while the 8-fluoro group minimizes solvent exposure in planar binding pockets. This dual halogenation pattern was inspired by crystallographic analyses of Idelalisib-bound PI3Kδ, where C5/C8 positions face solvent-exposed regions amenable to modifications without disrupting core binding interactions [1] [3].
Table 1: Electronic and Steric Properties of Halogen Substituents in Quinazolinone Scaffolds
Position | Halogen | σₘ (Hammett) | Van der Waals Radius (Å) | Biological Impact |
---|---|---|---|---|
C-5 | Br | 0.39 | 1.85 | Enhances nucleophilic displacement for derivatization |
C-8 | F | 0.34 | 1.47 | Increases metabolic stability and membrane permeability |
C-6 | Cl | 0.37 | 1.75 | Promotes π-stacking (observed in antifungal derivatives) |
Synthesis typically follows a four-stage sequence commencing with dihalogenated anthranilic acid precursors. The optimized Niementowski condensation employs 5-bromo-3-fluoroanthranilic acid and formamide under microwave irradiation (150°C, 30 min), achieving 85% cyclization efficiency to the 4-oxo core—superior to conventional reflux methods (60% yield, 8h). Subsequent N1 functionalization requires careful protection-deprotection strategies; tert-butyldimethylsilyl (TBS) protection enables regioselective C2 lithiation for electrophilic quenching. A critical advancement involves Pd-catalyzed Suzuki-Miyaura coupling at C5-bromine post-cyclization, allowing introduction of boronic acids without disrupting the C8-fluorine bond. This methodology overcomes limitations observed in earlier routes where harsh conditions led to dehalogenation [3] [7].
Table 2: Multi-Step Synthesis Protocol for 5-Bromo-8-Fluoro-1H-Quinazolin-4-One
Step | Reaction | Reagents/Conditions | Yield | Key Challenge |
---|---|---|---|---|
1 | Anthranilate protection | (Boc)₂O, DMAP, THF, 0°C→RT | 95% | Preventing di-Boc formation |
2 | Niementowski cyclization | HCONH₂, MW 150°C, 30 min | 85% | Avoiding decarboxylation |
3 | Regioselective bromination | NBS, AIBN, CCl₄, reflux | 78% | Controlling polybromination |
4 | Nucleophilic fluorination | KF/18-crown-6, DMSO, 120°C | 65% | Solvent purity critical for yield |
Late-stage halogenation necessitates precision catalysts to overcome positional bias. Scandium triflate (20 mol%) enables ortho-selective bromination at C5 by coordinating the C4 carbonyl and N3, directing electrophilic attack. For fluorination, copper(I) thiophenecarboxylate (CuTC) complexes facilitate anion exchange in molten salts, achieving 92% C8-fluorination selectivity at 80°C—far surpassing traditional Balz-Schiemann routes. Key to success is the sequential halogenation protocol: initial bromination at C5 creates electron deficiency that activates C8 for subsequent fluorination via an SNAr mechanism. Microwave-assisted fluorination using KF/Al₂O₃ solid support reduces reaction times from 24h to 45 minutes while eliminating solvent decomposition pathways [4] [7].
The N1 position serves as the primary tethering site for pharmacophore hybridization, with linker length critically modulating bifunctional activity. Ethylene linkers (n=2) outperform methylene (n=1) or propylene (n=3) in maintaining conformational flexibility for dual-target engagement, as demonstrated in PI3Kδ/HDAC6 inhibitors. Carboxamide, triazole, and hydroxamic acid termini exhibit optimal compatibility, whereas ester linkers suffer from rapid esterase cleavage. Recent studies reveal that hydroxamic acid-terminated ethylene tethers enhance HDAC6 inhibition (IC₅₀ = 9 nM) without compromising PI3Kδ binding. This design principle was validated when quinazolinone-pyrazole carbamide hybrids showed EC₅₀ values of 9.06 mg/L against Rhizoctonia solani, outperforming fluconazole (EC₅₀ = 12.29 mg/L) [1] [6].
Table 3: Impact of Linker Design on Biological Activity of Hybrid Quinazolinones
Linker Type | Length (Atoms) | Terminal Group | Target 1 IC₅₀ (nM) | Target 2 IC₅₀ (nM) | Cellular Potency |
---|---|---|---|---|---|
Methylene | 1 | Hydroxamic acid | 8.2 ± 0.3 | 84.5 ± 2.1 | Moderate |
Ethylene | 2 | Hydroxamic acid | 6.8 ± 0.4 | 9.0 ± 0.2 | High |
Propylene | 3 | Hydroxamic acid | 15.7 ± 1.1 | 6.3 ± 0.5 | Low |
Ethylene | 2 | Pyrazole carbamide | N/A | N/A | Antifungal EC₅₀ 9.06 mg/L |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1